molecular formula C10H18N2O2 B7516305 N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide

N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide

Cat. No. B7516305
M. Wt: 198.26 g/mol
InChI Key: ZYYKTRYCJQTMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide, also known as CPDMC, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide can modulate the release of neurotransmitters and reduce the excitotoxicity associated with excessive glutamate release.
Biochemical and Physiological Effects:
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. In addition, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been found to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its selective and potent activity as an NMDA receptor antagonist. However, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

Future research on N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide could focus on several areas, including the development of more efficient synthesis methods, the exploration of new applications in medicinal chemistry and materials science, and the investigation of its potential as a therapeutic agent for neurological disorders. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide and to identify potential side effects and toxicity issues.

Synthesis Methods

N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of cyclopropylamine with 2,6-dimethylmorpholine-4-carboxylic acid. The resulting product is then purified through recrystallization to obtain N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide in its pure form.

Scientific Research Applications

N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and materials science. In medicinal chemistry, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In neuropharmacology, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders. In materials science, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been used as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7-5-12(6-8(2)14-7)10(13)11-9-3-4-9/h7-9H,3-6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYKTRYCJQTMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide

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